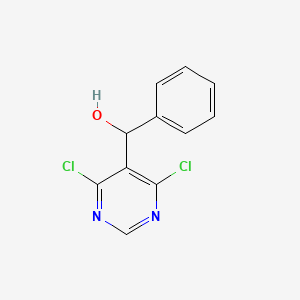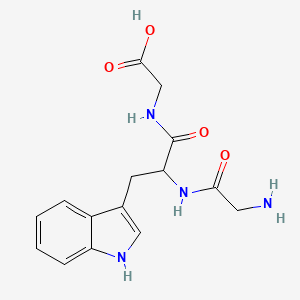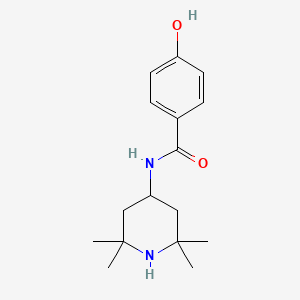
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is an organic compound that features a benzamide group attached to a piperidine ring. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of 2,2,6,6-tetramethylpiperidine-4-one using hydrazine and alkali.
Attachment of the Benzamide Group: The benzamide group is introduced by reacting the piperidine derivative with 4-hydroxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale synthesis: using automated reactors to ensure consistent quality and yield.
Purification processes: such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 4-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide.
Reduction: Formation of 4-amino-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the reagent used.
Scientific Research Applications
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a stabilizer in radical reactions and as a reagent in organic synthesis.
Biology: Employed in studies involving oxidative stress and free radical scavenging.
Medicine: Investigated for its potential antioxidant properties and its role in mitigating oxidative damage.
Industry: Utilized as a stabilizer in polymers and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves:
Scavenging Reactive Oxygen Species (ROS): The compound can neutralize ROS, thereby reducing oxidative stress.
Inhibition of Oxidative Reactions: It can inhibit oxidative reactions by interacting with free radicals and preventing chain reactions.
Stabilization of Reactive Intermediates: The compound stabilizes reactive intermediates, making it useful in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a radical scavenger and in oxidation reactions.
2,2,6,6-tetramethylpiperidine: Used as a precursor in the synthesis of various derivatives.
4-amino-2,2,6,6-tetramethylpiperidine: Utilized in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its combination of a benzamide group with a piperidine ring, providing both stability and reactivity. This makes it particularly valuable in applications requiring both properties, such as in stabilizing polymers and in radical reactions.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
4-hydroxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-15(2)9-12(10-16(3,4)18-15)17-14(20)11-5-7-13(19)8-6-11/h5-8,12,18-19H,9-10H2,1-4H3,(H,17,20) |
InChI Key |
BZSHQERLRUYMLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


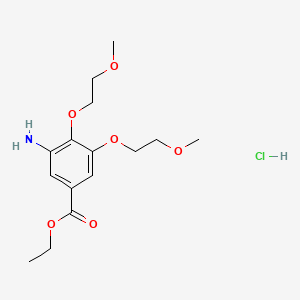
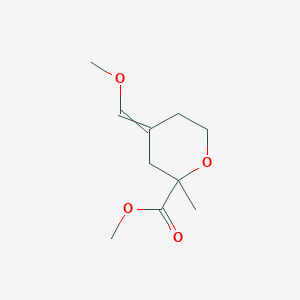

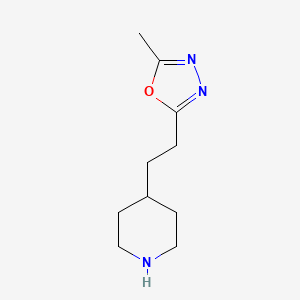
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13866633.png)
![3-[4-(Oxan-4-yl)piperazin-1-yl]aniline](/img/structure/B13866636.png)
![4-amino-N-[1-(3,4-dimethoxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13866639.png)
![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)
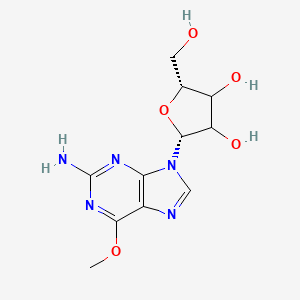
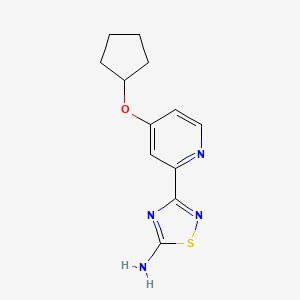
![1-Oxa-8-azaspiro[4.5]decan-3-ylmethanamine](/img/structure/B13866664.png)
